molecular formula C18H32O4 B1344361 Octadec-9-enedioic acid CAS No. 4494-16-0

Octadec-9-enedioic acid

Cat. No.: B1344361
CAS No.: 4494-16-0
M. Wt: 312.4 g/mol
InChI Key: SBLKVIQSIHEQOF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Octadec-9-enedioic acid plays a crucial role in biochemical reactions, particularly in the synthesis of polymers and other valuable compounds. It interacts with various enzymes and proteins during its biotransformation. For instance, the enzyme Candida tropicalis is used as a whole-cell biocatalyst to convert oleic acid into this compound through ω-oxidation . This interaction is highly specific and selective, allowing for efficient production of the compound. Additionally, this compound can be further modified through enzymatic reactions to produce other valuable derivatives .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect lipid body formation in Candida tropicalis, where high glucose feed rates induce the incorporation of oleic acid into triacylglycerols and storage in lipid bodies . This process is crucial for the efficient production of this compound and highlights its role in cellular lipid metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound undergoes ω-oxidation, where the terminal methyl group of oleic acid is oxidized to form this compound . This reaction is catalyzed by enzymes such as Candida tropicalis, which facilitate the conversion through a series of oxidation steps. The resulting product can then participate in further biochemical reactions, including polymerization and other modifications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are influenced by factors such as pH and glucose concentration. For example, maintaining an alkaline pH enhances the solubility of fatty and dicarboxylic acids, thereby increasing the productivity of this compound . Over time, the compound may undergo degradation, leading to the formation of shorter-chain dioic acids and other by-products .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower dosages, the compound may exhibit beneficial effects, such as promoting lipid metabolism and reducing inflammation. At higher dosages, it may cause adverse effects, including toxicity and metabolic stress . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the ω-oxidation of oleic acid. This process is catalyzed by enzymes such as Candida tropicalis, which convert oleic acid into this compound through a series of oxidation steps . The compound can also be further degraded into shorter-chain dioic acids, which can participate in various biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific compartments . The distribution of this compound is influenced by factors such as pH and glucose concentration, which affect its solubility and availability for biochemical reactions .

Subcellular Localization

This compound is localized in various subcellular compartments, including lipid bodies and other organelles involved in lipid metabolism. The compound’s activity and function are influenced by its localization, which is determined by targeting signals and post-translational modifications . These modifications direct this compound to specific compartments, where it can participate in biochemical reactions and contribute to cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadec-9-enedioic acid is unique due to its long carbon chain and the presence of a double bond, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized polymers and as a precursor for various industrial applications .

Properties

IUPAC Name

(E)-octadec-9-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLKVIQSIHEQOF-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC/C=C/CCCCCCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019391
Record name (9E)-9-Octadecenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4494-16-0
Record name (9E)-9-Octadecenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octadec-9-enedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Another preferred embodiment of the invention is based on the preparation of azelaic acid by biooxidation of oleic acid to form 9-octadecenedioic acid followed by oxidation of the 9-octadecenedioic acid to azelaic acid. While any grade of oleic acid can be used as the substrate, a typical technical grade oleic acid consists of the following carboxylic acids: 0.42% C12; 2.7% C14; 0.86% C14:1; 6.3% C16; 4.6% C16:1; 0.93% C17; 2.8% C18; 71.8% C18:1; 8.3% C18:2; 0.58% C18:3. The oleic acid can also be a high grade oleic acid obtained from a fatty oil of a Helianthus annuus (sunflower seed oil) species described, for example, in U.S. Pat. No. 4,627,192, the entire contents of which are incorporated herein by reference. Such oils are very rich in oleic acid and contain at least 80% by weight of oleic.
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Synthesis routes and methods II

Procedure details

When the hydrolysis is carried out at a pH of about 6.5 to about 7.5 and a mixture of 9,16-dihydroxyhexadecanoic acid; 9,10-epoxy-18-hydroxyoctadecanoic acid; 9,10,18-trihydroxyoctadecanoic acid (phloionolic acid); 20-hydroxyeicasanoic acid; 22-hydroxydocosanoic acid; 18-hydroxyoctadec-9-enoic acid; docosandioic acid; and octadec-9-enedioic acid is obtained in a ratio of about 1.0-3.0:0-1.0:45.0-75.0:1.0-6.0:10.0-18.0:1.0-5.0:4.0-16.0:1.0-6.0.
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Synthesis routes and methods III

Procedure details

The process of claim 1 wherein the hydrolysis is carried out at a pH of about 6.5 to about 7.5 and a mixture of9,16-dihydroxyhexadecanoic acid; 9,10-epoxy-18-hydroxyoctadecanoic acid; 9,10,18-trihydroxyoctadecanoic acid (phloionolic acid); 20-hydroxyeicasanoic acid; 22-hydroxydocosanoic acid; 18-hydroxyoctadec-9-enoic acid; docosandioic acid; and octadec-9-enedioic acid is obtained in a ratio of about 1.0-3.0:0-1.0:45.0-75.0:1.0-6.0:10.0-18.0:1.0-5.0:4.0-16.0:1.0-6.0.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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